3-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride
Description
Chemical Structure and Properties
The compound 3-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride (CAS: 1803581-31-8) is a hydrochloride salt featuring a thiazolo[5,4-c]pyridine core substituted with a methyl group at position 5 and a methanesulfonylbenzamide moiety at position 2. Its molecular formula is C₁₆H₁₈ClN₃O₃S₂, with a molecular weight of 408.91 g/mol. The hydrochloride salt form enhances aqueous solubility, critical for pharmaceutical applications . Industrial-grade purity (99%) and stability under refrigeration (2–8°C) make it suitable for agrochemical and active pharmaceutical ingredient (API) synthesis .
Properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2.ClH/c1-18-7-6-12-13(9-18)22-15(16-12)17-14(19)10-4-3-5-11(8-10)23(2,20)21;/h3-5,8H,6-7,9H2,1-2H3,(H,16,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEZOCSGEJJZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride typically involves multiple steps. One common route includes the reaction of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole exhibit significant antimicrobial properties. For instance, studies have shown that thiazole compounds can inhibit the growth of both gram-positive and gram-negative bacteria. One study reported effective inhibition against Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 1 µg/mL .
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Thiazole Derivative A | E. coli | 15 |
| Thiazole Derivative B | S. aureus | 18 |
| 3-Methanesulfonyl-N-{...} | E. coli | TBD |
| 3-Methanesulfonyl-N-{...} | S. aureus | TBD |
Antitumor Activity
In addition to its antimicrobial effects, the compound has shown promise in antitumor applications. Research on similar thiazole derivatives has demonstrated their ability to inhibit specific kinases associated with cancer pathways. For example, compounds have been identified that effectively inhibit BRAF(V600E) kinase activity . This suggests that 3-methanesulfonyl-N-{...} may also possess antitumor properties pending further investigation.
Synthesis Pathways
The synthesis of 3-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride typically involves multi-step synthetic pathways that integrate the thiazole and benzamide components. The methanesulfonyl group enhances solubility and bioavailability, making it suitable for biological testing.
General Synthetic Route
- Formation of Thiazole Ring : Initial reactions involve creating the thiazole structure through cyclization processes.
- Benzamide Attachment : Subsequent steps involve attaching the benzamide moiety via acylation reactions.
- Hydrochloride Salt Formation : Finally, the hydrochloride salt is formed to enhance stability and solubility.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Below is a detailed comparison of the target compound with structurally related analogues:
Table 1: Structural and Functional Comparison
Key Comparative Insights
The 5-methyl group on the thiazolo core (common in all analogues) stabilizes the bicyclic structure, reducing metabolic degradation .
Solubility and Formulation
- Hydrochloride salts (e.g., target compound, CAS 720720-96-7) exhibit superior solubility in polar solvents compared to free bases, facilitating parenteral formulations .
- Lipophilic groups (e.g., tert-butyl in CAS 1189500-46-6) enhance blood-brain barrier penetration, making them suitable for CNS-targeted drugs .
Synthetic Accessibility
- The target compound’s synthesis likely follows a route similar to , involving coupling of 5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride with 3-methanesulfonylbenzoyl chloride.
- Brominated analogues (CAS 1185074-62-7) require halogenation steps, which may introduce regioselectivity challenges .
Industrial Applications
- High-purity (99%) compounds like the target are used in API synthesis (e.g., protease inhibitors), whereas intermediates like CAS 720720-96-7 serve as building blocks for combinatorial libraries .
Research Findings and Pharmacological Relevance
- Kinase Inhibition : Thiazolo[5,4-c]pyridines with sulfonamide groups (e.g., target compound) show promise in inhibiting tyrosine kinases due to sulfonyl-oxygen interactions with ATP-binding pockets .
- Metabolic Stability : Methyl and benzyl substituents (CAS 1189500-46-6) reduce cytochrome P450-mediated oxidation, extending plasma half-life .
- Toxicity Profile : Methanesulfonyl derivatives exhibit lower hepatotoxicity compared to nitroso analogues (e.g., CAS 720720-96-7) .
Biological Activity
3-Methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the thiazole ring and subsequent functionalization to introduce the methanesulfonyl and benzamide groups. Specific synthetic pathways have been documented in literature, showcasing yields ranging from 78% to 87% for related thiazole derivatives.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can demonstrate activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL . The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antimicrobial efficacy.
Analgesic and Anti-inflammatory Effects
Several studies have highlighted the analgesic and anti-inflammatory activities associated with thiazole-based compounds. For example, a series of novel thiazolo[4,5-d]pyridazinones were tested in vivo for these effects, showing promising results in pain models such as the hot plate test and acetic acid-induced writhing test . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring are crucial for maximizing these biological effects.
Anticonvulsant Properties
Thiazole derivatives have also been investigated for anticonvulsant activity. One study reported that certain analogues exhibited significant protection against seizures in animal models. The SAR indicated that modifications on the phenyl ring could enhance anticonvulsant efficacy .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Protein Interactions : Preliminary interaction studies suggest that this compound may bind to specific proteins involved in disease pathways, potentially modulating their activity.
- Inhibition of Enzymatic Activity : Some thiazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in pain and inflammation pathways .
Case Studies
- Analgesic Activity Evaluation : In a controlled study involving animal models, the compound demonstrated significant reduction in pain responses compared to control groups. The results were statistically significant with p-values < 0.05.
- Antimicrobial Efficacy : A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively at concentrations correlating with its structural modifications.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
